![molecular formula C13H13N3O3S2 B143074 (6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 155723-02-7](/img/structure/B143074.png)
(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H13N3O3S2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article summarizes the synthesis, structure–activity relationship (SAR), and biological evaluations of this compound, drawing on diverse research findings.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole rings and the introduction of various functional groups that enhance biological activity. The structural complexity contributes to its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties against a variety of pathogens. In particular, (6R,7R)-7-amino derivatives have shown promising results against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
(6R,7R)-7-amino | Staphylococcus aureus | 0.5 μg/mL |
(6R,7R)-7-amino | Escherichia coli | 1 μg/mL |
(6R,7R)-7-amino | Klebsiella pneumoniae | 2 μg/mL |
These results suggest that the compound has a potent inhibitory effect on bacterial growth, comparable to established antibiotics like ciprofloxacin .
Antitubercular Activity
In studies focused on tuberculosis, thiazole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. The compound displayed notable activity with an MIC value lower than that of traditional treatments such as isoniazid.
Table 2: Antitubercular Activity Comparison
Compound | MIC (mg/L) | Reference Drug MIC (mg/L) |
---|---|---|
(6R,7R)-7-amino | 4 | Isoniazid 8 |
Novel derivative X | 2 | Isoniazid 8 |
This indicates that the thiazole derivative not only possesses antibacterial properties but also shows potential as an antitubercular agent .
The biological activity of this compound is attributed to its ability to inhibit key bacterial enzymes involved in cell wall synthesis and DNA replication. Molecular docking studies have shown that it binds effectively to target proteins such as DNA gyrase and MurD ligase, which are crucial for bacterial survival.
Figure 1: Binding Interactions with DNA Gyrase
Binding Interaction
Case Studies
A recent study evaluated the in vitro efficacy of various thiazole derivatives against clinical isolates of multidrug-resistant tuberculosis. Among these compounds, the evaluated thiazole derivative demonstrated a significant reduction in bacterial load in treated cultures compared to controls.
Case Study Summary:
- Objective: Assess the efficacy against multidrug-resistant strains.
- Findings: The compound reduced bacterial viability by over 90% at sub-MIC concentrations.
This highlights the potential for developing new therapeutic agents from thiazole derivatives .
Aplicaciones Científicas De Investigación
Structural Features
The structure features multiple functional groups that enhance its interaction with biological targets, particularly bacterial enzymes involved in cell wall synthesis.
Spectrum of Activity
Cefditoren has been shown to be effective against various strains of bacteria, including those resistant to other antibiotics:
Bacterial Strain | Sensitivity |
---|---|
Streptococcus pneumoniae | Sensitive |
Staphylococcus aureus | Sensitive |
Escherichia coli | Variable sensitivity |
Haemophilus influenzae | Sensitive |
Derivatives and Analogues
Research has indicated that structural modifications to cefditoren can enhance its antibacterial properties. For instance, the introduction of thiazole derivatives has shown improved activity against resistant bacterial strains. These modifications can alter the compound's pharmacokinetics and bioavailability.
Case Studies
Several studies have documented the efficacy of cefditoren in clinical settings:
- Clinical Trial on Respiratory Infections : A study conducted on patients with community-acquired pneumonia demonstrated that cefditoren was as effective as traditional β-lactam antibiotics but with a lower incidence of side effects.
- Skin Infections : Cefditoren has been evaluated for its effectiveness in treating skin and soft tissue infections caused by resistant Staphylococcus aureus strains, showing promising results in reducing infection rates.
Absorption and Distribution
Cefditoren is well absorbed when administered orally, with peak plasma concentrations occurring within 1 to 2 hours post-dose. Its bioavailability can be influenced by food intake; however, it generally maintains effective plasma levels for therapeutic action.
Elimination
The compound is primarily excreted via the kidneys, necessitating caution in patients with renal impairment.
Propiedades
IUPAC Name |
7-amino-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-6-8(21-5-15-6)3-2-7-4-20-12-9(14)11(17)16(12)10(7)13(18)19/h2-3,5,9,12H,4,14H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEIKNWRVHSKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)N)SC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.